Position-Specific Metabolic Tracing: 13C NMR Detection of Carboxyl Fate in Live-Cell Studies
When [1-13C]acrylate was incubated with cell suspensions of the marine α-proteobacterium strain LFR, the 13C NMR signal from the labeled carboxyl group enabled real-time tracking of the metabolite [1-13C]β-hydroxypropionate, which accumulated extracellularly before being taken up and decarboxylated [1]. In contrast, experiments with unlabeled acrylate provided no detectable 13C signal, and fully 13C-labeled acrylate would have generated overlapping resonances from all three carbon positions, preventing unambiguous assignment of the carboxyl-derived metabolite [1].
| Evidence Dimension | Position-specific NMR detection of carboxyl carbon fate |
|---|---|
| Target Compound Data | [1-13C]acrylate: distinct 13C NMR resonance at ~177 ppm for the carboxyl group; metabolite [1-13C]β-HP detected with carboxyl-derived 13C signal. |
| Comparator Or Baseline | Unlabeled acrylate: no 13C NMR signal above natural abundance. Acrylic acid-13C3: three 13C resonances would overlap and complicate metabolite assignment. |
| Quantified Difference | The 1-13C label enabled definitive identification of the β-hydroxylation pathway; absence of label (unlabeled) or presence of multiple labels (13C3) precluded unambiguous assignment of the carboxyl fate. |
| Conditions | 13C NMR spectroscopy at 125 MHz; cell suspensions of strain LFR in seawater-based medium; [1-13C]acrylate added at 5 mM concentration. |
Why This Matters
Only the site-specific 1-13C label allows researchers to trace the fate of the carboxyl group independently, which is critical for elucidating metabolic pathways where decarboxylation or carboxyl transfer occurs.
- [1] Ansede JH, Pellechia PJ, Yoch DC. Nuclear Magnetic Resonance Analysis of [1-13C]Dimethylsulfoniopropionate (DMSP) and [1-13C]Acrylate Metabolism by a DMSP Lyase-Producing Marine Isolate of the α-Subclass of Proteobacteria. Appl Environ Microbiol. 2001;67(7):3134-3139. doi:10.1128/AEM.67.7.3134-3139.2001. View Source
